molecular formula C28H18BrClN2O3S B10933327 Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate

Methyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B10933327
M. Wt: 577.9 g/mol
InChI Key: DENMWJDNMVCMGC-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes bromophenyl, quinolyl, chlorophenyl, and thiophenecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds between the bromophenyl and quinolyl groups . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This includes the use of large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[2-(4-bromophenyl)-4-quinolyl]carbonyl}amino)-4-(4-chlorophenyl)-3-thiophenecarboxylate is unique due to its combination of bromophenyl, quinolyl, chlorophenyl, and thiophenecarboxylate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C28H18BrClN2O3S

Molecular Weight

577.9 g/mol

IUPAC Name

methyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C28H18BrClN2O3S/c1-35-28(34)25-22(16-8-12-19(30)13-9-16)15-36-27(25)32-26(33)21-14-24(17-6-10-18(29)11-7-17)31-23-5-3-2-4-20(21)23/h2-15H,1H3,(H,32,33)

InChI Key

DENMWJDNMVCMGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br

Origin of Product

United States

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